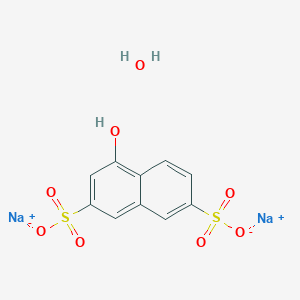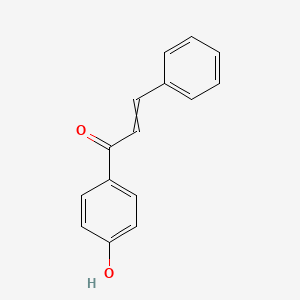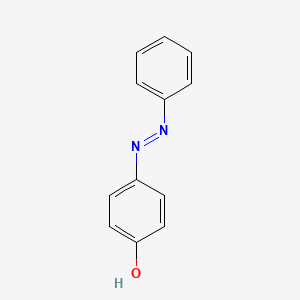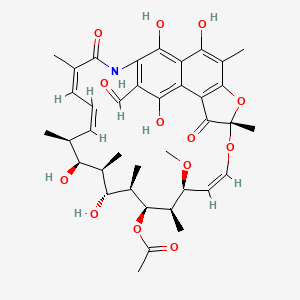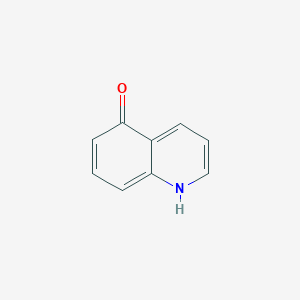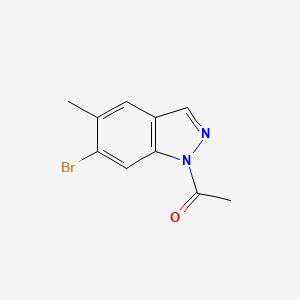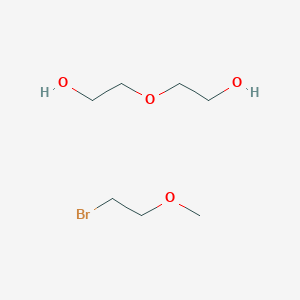
C7H17BrO4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C7H17BrO4 is known as Diethylene Glycol 2-Bromoethyl Methyl Ether. This compound is a clear liquid that ranges in color from colorless to brown. It is primarily used as a polyethylene glycol (PEG) linker containing a bromide group, which is a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethylene Glycol 2-Bromoethyl Methyl Ether can be synthesized through the reaction of diethylene glycol with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Diethylene Glycol 2-Bromoethyl Methyl Ether involves the continuous addition of diethylene glycol and 2-bromoethanol into a reactor with a base catalyst. The mixture is heated and stirred to promote the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Nucleophilic Substitution: The bromide group in Diethylene Glycol 2-Bromoethyl Methyl Ether makes it highly reactive in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reactant in such processes when combined with other reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are typically ethers or amines, depending on the nucleophile used.
Oxidation: The major products can include aldehydes, ketones, or carboxylic acids, depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethylene Glycol 2-Bromoethyl Methyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is used in the modification of biomolecules to enhance their solubility and stability in aqueous environments.
Medicine: It is employed in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The primary mechanism of action for Diethylene Glycol 2-Bromoethyl Methyl Ether involves its role as a PEG linker. The bromide group acts as a leaving group in nucleophilic substitution reactions, allowing for the attachment of various functional groups to the PEG chain. This modification enhances the solubility and stability of the resulting molecules in aqueous environments, making them more suitable for biological and industrial applications .
Comparación Con Compuestos Similares
Diethylene Glycol Monomethyl Ether (C5H12O3): Similar in structure but lacks the bromide group, making it less reactive in nucleophilic substitution reactions.
Triethylene Glycol Monomethyl Ether (C7H16O4): Contains an additional ethylene glycol unit, increasing its molecular weight and hydrophilicity.
Polyethylene Glycol Monomethyl Ether (various molecular weights): Similar PEG linkers with varying chain lengths, used for different applications based on their solubility and reactivity.
Uniqueness: Diethylene Glycol 2-Bromoethyl Methyl Ether is unique due to the presence of the bromide group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity, combined with the hydrophilic PEG spacer, makes it a versatile compound for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
1-bromo-2-methoxyethane;2-(2-hydroxyethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3.C3H7BrO/c5-1-3-7-4-2-6;1-5-3-2-4/h5-6H,1-4H2;2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGQKXRPSJROGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCBr.C(COCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
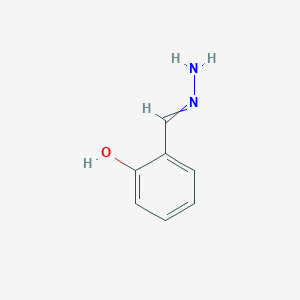
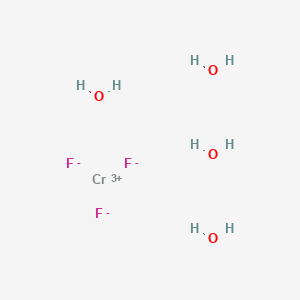
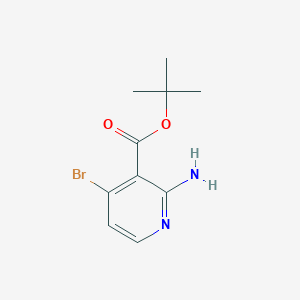
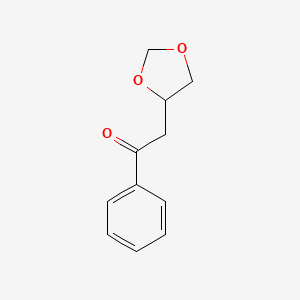
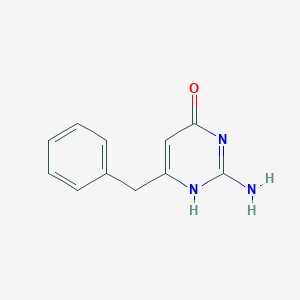
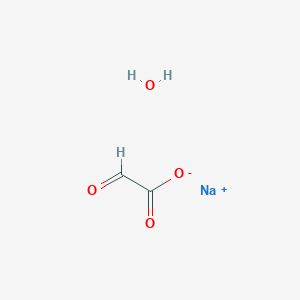
![4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B7949877.png)
